Methyl 4-bromo-2-cyclohexyloxybenzoate
Overview
Description
Methyl 4-bromo-2-cyclohexyloxybenzoate is a useful research compound. Its molecular formula is C14H17BrO3 and its molecular weight is 313.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes : Methyl 4-bromo-2-cyclohexyloxybenzoate and related compounds have been synthesized through various chemical processes. For instance, Chen Bing-he (2008) discussed the synthesis of a similar compound, Methyl 4-bromo-2-methoxybenzoate, from 4-bromo-2-fluorotoluene, achieving a purity of 99.8% (Chen Bing-he, 2008).
Role in Complex Syntheses : These compounds often serve as intermediates in the synthesis of more complex molecules. For example, K. V. Laak and H. Scharf (1989) synthesized aromatic constituents of calichemicins starting from a related methyl ester (K. V. Laak & H. Scharf, 1989).
Applications in Medicinal Chemistry : In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. For instance, Han Lijun (2010) synthesized a derivative showing inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is significant for its potential in treating diseases (Han Lijun, 2010).
Structural Studies and Analysis : The structural properties of these compounds are analyzed to understand their potential applications better. For instance, Abeer A. Sharfalddin et al. (2020) conducted a detailed structural analysis of Methyl 4-hydroxybenzoate, a similar compound, to understand its pharmaceutical activity (Abeer A. Sharfalddin et al., 2020).
Applications in Organic Synthesis : These compounds are utilized in organic synthesis to create various chemically significant molecules. For example, the work by Rong Zeng et al. (2019) demonstrates the use of similar compounds in organic synthesis reactions (Rong Zeng et al., 2019).
Role in Photodynamic Therapy : this compound derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. M. Pişkin et al. (2020) synthesized a derivative with high singlet oxygen quantum yield for photodynamic therapy applications (M. Pişkin et al., 2020).
Properties
IUPAC Name |
methyl 4-bromo-2-cyclohexyloxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-17-14(16)12-8-7-10(15)9-13(12)18-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCSPKNBNQIGTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)OC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276009 | |
Record name | Methyl 4-bromo-2-(cyclohexyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301276009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016313-24-8 | |
Record name | Methyl 4-bromo-2-(cyclohexyloxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016313-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-2-(cyclohexyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301276009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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